4-Chloro-2,5-difluoropyridine
Overview
Description
4-Chloro-2,5-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom.
Mechanism of Action
Target of Action
Fluoropyridines, the class of compounds to which 4-chloro-2,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines interact with their targets through the strong electron-withdrawing substituents in the aromatic ring . These fluorine atoms reduce the basicity of the compound and make it less reactive than its chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications . They are often used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Action Environment
It’s known that the compound should be stored under an inert atmosphere at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoropyridine typically involves the fluorination and chlorination of pyridine derivatives. . This reaction proceeds through a series of steps involving lithiation, nucleophilic substitution, and halogen exchange.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and selectivity. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
4-Chloro-2,5-difluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoropyridine: Lacks the chlorine atom at position 4, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2,3,5,6-tetrafluoropyridine: Contains additional fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
Uniqueness
4-Chloro-2,5-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This configuration imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential for diverse chemical transformations. Its balanced reactivity and stability make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-chloro-2,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRBNKRTCXHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456840 | |
Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-40-8 | |
Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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